molecular formula C17H23N3O3S B2987854 3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 2034529-58-1

3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Número de catálogo B2987854
Número CAS: 2034529-58-1
Peso molecular: 349.45
Clave InChI: GWBBPWILUIUWNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antileishmanial Activity

Pyrazole-bearing compounds, including the one , have been studied for their potential in treating leishmaniasis, a disease affecting over 500 million people globally . The compound has shown promising results in inhibiting the growth of Leishmania aethiopica , with one derivative displaying activity that was significantly more potent than standard drugs .

Antimalarial Efficacy

In addition to antileishmanial properties, these compounds have been evaluated for their effectiveness against malaria. Derivatives of the compound have demonstrated substantial suppression of Plasmodium berghei in infected mice, suggesting potential as a pharmacophore for developing new antimalarial agents .

Molecular Docking Studies

Molecular docking studies have justified the observed antileishmanial activity of the compound. The docking conducted on Lm-PTR1 , complexed with Trimethoprim, supports the compound’s potential as an effective antileishmanial agent .

Pharmacological Effects

The diverse pharmacological effects of pyrazole-bearing compounds are well-documented. They include a range of activities such as antibacterial, antifungal, antiparasitic, anti-inflammatory, and antidepressant properties. This suggests that the compound could be a versatile pharmacological agent .

Neurotoxicity Studies

A study on the neurotoxic potentials of a newly synthesized pyrazoline derivative, which shares a similar structure with the compound , has been conducted. It investigated the effects on acetylcholinesterase activity and malondialdehyde levels in the brain, which are indicators of oxidative stress and neurotoxicity .

Antioxidant Properties

Pyrazoline derivatives are reported to have antioxidant activities. Given the structural similarity, the compound may also possess antioxidant properties that could be beneficial in mitigating oxidative stress-related diseases .

Antitumor Activities

The pyrazole ring is a common feature in many compounds with antitumor activities. While specific studies on the antitumor potential of this compound are not available, its structural class suggests it could be explored for such applications .

Chemical Data Analysis

The compound’s physical and chemical properties, safety data, and computational chemical data are essential for further research and development. These data can help in understanding the compound’s behavior in various biological systems and its potential as a drug candidate .

Propiedades

IUPAC Name

3,4-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-13-6-7-17(9-14(13)2)24(21,22)19-15-10-18-20(11-15)12-16-5-3-4-8-23-16/h6-7,9-11,16,19H,3-5,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBBPWILUIUWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.